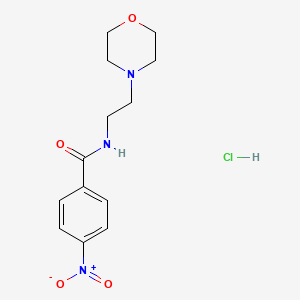
Benzamide, N-(2-morpholinoethyl)-p-nitro-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzamide, N-(2-morpholinoethyl)-p-nitro-, hydrochloride is a chemical compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly in the development of drugs with various therapeutic effects. This compound is characterized by the presence of a morpholine ring and a nitro group, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-(2-morpholinoethyl)-p-nitro-, hydrochloride typically involves the reaction of p-nitrobenzoyl chloride with 2-(morpholino)ethylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt form.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is purified using techniques such as recrystallization or chromatography to ensure it meets the required standards for pharmaceutical applications.
Analyse Des Réactions Chimiques
Types of Reactions
Benzamide, N-(2-morpholinoethyl)-p-nitro-, hydrochloride undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols, appropriate solvents, and sometimes elevated temperatures.
Hydrolysis: Acidic or basic aqueous solutions, elevated temperatures.
Major Products Formed
Reduction: p-Aminobenzamide, N-(2-morpholinoethyl)-.
Substitution: Various substituted benzamides depending on the nucleophile used.
Hydrolysis: p-Nitrobenzoic acid and 2-(morpholino)ethylamine.
Applications De Recherche Scientifique
Benzamide, N-(2-morpholinoethyl)-p-nitro-, hydrochloride has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.
Industry: Used in the development of new materials and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of Benzamide, N-(2-morpholinoethyl)-p-nitro-, hydrochloride involves its interaction with specific molecular targets in biological systems. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. Additionally, it may interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
Moclobemide: A reversible inhibitor of monoamine oxidase A (MAO-A) used in the treatment of depression.
Metoclopramide: A benzamide derivative used as an antiemetic and gastroprokinetic agent.
Sulpiride: A benzamide antipsychotic drug that acts as a selective dopamine D2 receptor antagonist.
Uniqueness
Benzamide, N-(2-morpholinoethyl)-p-nitro-, hydrochloride is unique due to its specific structural features, such as the presence of both a morpholine ring and a nitro group. These features contribute to its distinct chemical reactivity and potential biological activity, setting it apart from other benzamide derivatives.
Propriétés
Numéro CAS |
1603-32-3 |
|---|---|
Formule moléculaire |
C13H18ClN3O4 |
Poids moléculaire |
315.75 g/mol |
Nom IUPAC |
N-(2-morpholin-4-ylethyl)-4-nitrobenzamide;hydrochloride |
InChI |
InChI=1S/C13H17N3O4.ClH/c17-13(11-1-3-12(4-2-11)16(18)19)14-5-6-15-7-9-20-10-8-15;/h1-4H,5-10H2,(H,14,17);1H |
Clé InChI |
YAPDBNGTUBYAOV-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1CCNC(=O)C2=CC=C(C=C2)[N+](=O)[O-].Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


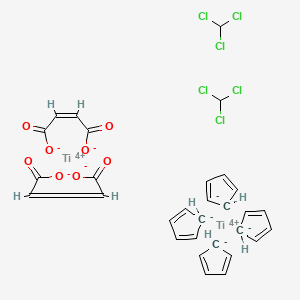
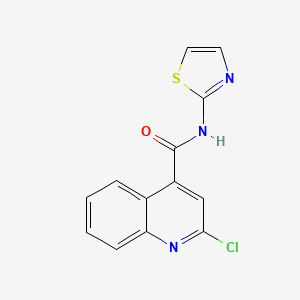
![Butyl 2-[(trifluoroacetyl)amino]octanoate](/img/structure/B14156639.png)
![3-[(4-Chlorophenyl)sulfonyl]-2-(4-methylphenyl)-1,3-thiazolidine](/img/structure/B14156651.png)
![N-isobutyl-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B14156660.png)
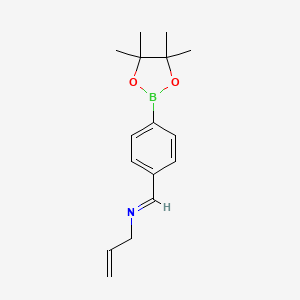

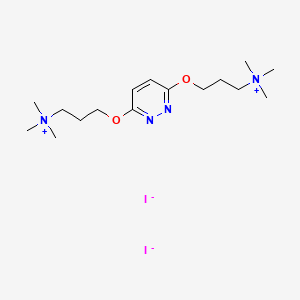
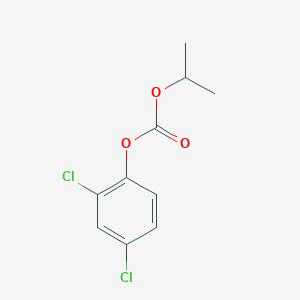

![8-Ethoxy-3-[4-(4-methylphenyl)-1,3-thiazol-2-yl]chromen-2-one](/img/structure/B14156703.png)

![2-[(Z)-2-(4-Hydroxy-3-methoxyphenyl)ethenyl]-1-methylpyridin-1-ium iodide](/img/structure/B14156719.png)
![4-[(2-Methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)amino]phenol](/img/structure/B14156721.png)
